REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:12])[CH2:7][O:6][P:5]([C:9]#[C:10][CH3:11])(=[O:8])[O:4][CH2:3]1.[OH2:13].NN.Cl>C(#N)C>[CH2:9]([P:5]1(=[O:8])[O:4][CH2:3][C:2]([CH3:12])([CH3:1])[CH2:7][O:6]1)[C:10]([CH3:11])=[O:13] |f:1.2|
|
Name
|
5,5-dimethyl-2-(1-propynyl)-2-oxo-1,3,2-dioxaphosphorinane
|
Quantity
|
0.69 g
|
Type
|
reactant
|
Smiles
|
CC1(COP(OC1)(=O)C#CC)C
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
0.22 g
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
stirred for one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled off to about one-half of its initial volume under reduced pressure
|
Type
|
ADDITION
|
Details
|
the reaction mixture diluted with 30 ml of 20% by weight sodium chloride aqueous solution
|
Type
|
EXTRACTION
|
Details
|
was extracted 2 times with 40 ml of chloroform
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
followed by filtration
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled off
|
Reaction Time |
30 h |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(=O)C)P1(OCC(CO1)(C)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |